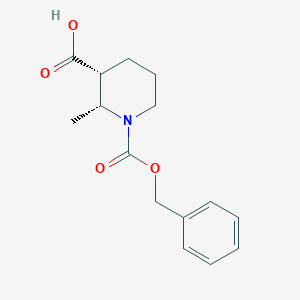

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

CAS No.: 1187933-24-9

Cat. No.: VC3003671

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187933-24-9 |

|---|---|

| Molecular Formula | C15H19NO4 |

| Molecular Weight | 277.31 g/mol |

| IUPAC Name | (2R,3R)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13-/m1/s1 |

| Standard InChI Key | QQCOVXZKKNSHFI-DGCLKSJQSA-N |

| Isomeric SMILES | C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |

| SMILES | CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |

Introduction

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. It features a piperidine ring substituted with a carboxylic acid group and a methyl group, along with a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom. The specific stereochemistry of the compound, indicated by the (2R,3R) configuration, is crucial for its biological activity and interactions with various molecular targets .

Synthesis

The synthesis of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid generally involves multiple steps starting from commercially available precursors. Key methods include careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Each step may involve purification processes like chromatography to isolate intermediates effectively.

Applications in Medicinal Chemistry

This compound is used in medicinal chemistry due to its ability to undergo various chemical reactions, which are crucial for modifying it for specific applications. The benzyloxycarbonyl group provides stability and protection against premature degradation, allowing effective interaction with biological targets.

Mechanism of Action

The mechanism of action involves its interaction with specific molecular targets such as enzymes or receptors. The stereochemistry significantly influences its binding affinity and specificity. Potential pathways include interactions with various receptors or enzymes, where the compound's structural modifications can lead to diverse applications across scientific fields.

Research Findings

Recent studies highlight the importance of chirality in chemical interactions and biological activity. The compound's structural characteristics make it suitable for various synthetic applications in organic chemistry. Its applications in medicinal chemistry are expanding due to its versatility in synthesizing other chemical entities .

Comparison with Other Piperidine Derivatives

Other piperidine derivatives, such as 2S,3S-2-methylpiperidine-3-carboxylic acid (CAS 1260606-59-4) and 2S,3R-2-methylpiperidine-3-carboxylic acid (CAS 110287-80-4), have different stereochemistries and molecular weights. These compounds also play significant roles in organic synthesis but have distinct properties and applications .

Comparison Table

| Compound | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid | 1932256-61-5 | C15H19NO4 | 277.32 g/mol |

| 2S,3S-2-methylpiperidine-3-carboxylic acid | 1260606-59-4 | C7H13NO2 | 143.18362 g/mol |

| 2S,3R-2-methylpiperidine-3-carboxylic acid | 110287-80-4 | C7H13NO2 | 143.18400 g/mol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume